molecular formula C15H21Cl2NO B3975500 2,6-dichloro-N-(6-methylheptan-2-yl)benzamide

2,6-dichloro-N-(6-methylheptan-2-yl)benzamide

Cat. No.: B3975500
M. Wt: 302.2 g/mol
InChI Key: QFKGWMLRFUSJNL-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(6-methylheptan-2-yl)benzamide is an organic compound with the molecular formula C14H19Cl2NO. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a substituted amide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(6-methylheptan-2-yl)benzamide typically involves the following steps:

    Chlorination of Benzene:

    Formation of Benzoyl Chloride: The dichlorobenzene is then converted to 2,6-dichlorobenzoyl chloride by reacting it with thionyl chloride.

    Amidation Reaction: The final step involves the reaction of 2,6-dichlorobenzoyl chloride with 6-methylheptan-2-amine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(6-methylheptan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the heptane chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2,6-dichloro-N-(6-methylheptan-2-yl)amine.

    Oxidation: Formation of 2,6-dichloro-N-(6-methylheptan-2-yl)benzoic acid.

Scientific Research Applications

2,6-dichloro-N-(6-methylheptan-2-yl)benzamide is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(6-methylheptan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorobenzamide: Lacks the heptane chain, making it less hydrophobic.

    2,6-dichloro-N-(2-methylpropyl)benzamide: Has a shorter alkyl chain, affecting its solubility and reactivity.

    2,6-dichloro-N-(4-methylpentan-2-yl)benzamide: Different alkyl chain branching, influencing its steric interactions.

Uniqueness

2,6-dichloro-N-(6-methylheptan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of a long, branched alkyl chain. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2,6-dichloro-N-(6-methylheptan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-10(2)6-4-7-11(3)18-15(19)14-12(16)8-5-9-13(14)17/h5,8-11H,4,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKGWMLRFUSJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.